2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a cyclopropyl substituent at the 3-position, a phenyl group at the 7-position, and a sulfanyl-linked acetamide moiety bound to a 2-ethoxyphenyl group. Key structural attributes include:
- Molecular formula: C₂₅H₂₄N₄O₃S (calculated by modifying the benzyl group in the analog from to a 2-ethoxyphenyl substituent).
- Molecular weight: ~460.55 g/mol.
- Key functional groups: Cyclopropane (conformational rigidity), ethoxyphenyl (electron-donating effects), and a sulfanyl bridge (enhancing solubility and bioavailability).
The compound’s synthesis likely involves coupling the pyrrolo[3,2-d]pyrimidine core with a thioacetamide intermediate, followed by purification via chromatography and structural validation using NMR and mass spectrometry (methods analogous to those in ) .
Propriétés
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-2-32-20-11-7-6-10-19(20)27-21(30)15-33-25-28-22-18(16-8-4-3-5-9-16)14-26-23(22)24(31)29(25)17-12-13-17/h3-11,14,17,26H,2,12-13,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNPEMXPZQRVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Molecular Comparison
Key Observations:
Bioactive Moieties: The cyclopropyl group in the target compound and its benzyl analog () introduces steric hindrance and metabolic stability, reducing oxidative degradation compared to non-cyclopropyl derivatives . Sulfanyl vs. Oxygen Bridges: The sulfanyl (S–) linker in the target compound may improve solubility over oxygen-linked analogs (e.g., phenoxy derivatives in ), though it could increase susceptibility to enzymatic cleavage .
Spectroscopic and Crystallographic Comparisons
Table 2: Analytical Data from Literature
Notes:
- The 2-ethoxyphenyl group in the target compound generates distinct ¹H-NMR signals (e.g., a triplet at δ 1.35 for the ethyl group) absent in the benzyl analog, aiding structural differentiation .
- Crystallographic data for pyrrolo[3,2-d]pyrimidine derivatives are sparse in the provided evidence, but SHELX programs () are widely used for such analyses .
Pharmacological and Toxicity Considerations
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:
- Kinase Inhibition : The pyrrolo[3,2-d]pyrimidine core is associated with ATP-binding site inhibition in kinases (e.g., JAK2, EGFR). Substituents like cyclopropyl may enhance selectivity .
- Toxicity : Ethoxyphenyl groups are generally less toxic than halogenated aryl groups (e.g., iodo/fluoro in ), which may accumulate in tissues .
Méthodes De Préparation
Thorpe-Ziegler Cyclization
The pyrrolo[3,2-d]pyrimidine scaffold is synthesized via Thorpe-Ziegler cyclization , a method validated for analogous structures.
Procedure :
-
β-Enaminonitrile precursor : Prepared by reacting 3-anilino-2-cyanoacrylonitrile with cyclopropylamine in ethanol.
-
Cyclization : The enaminonitrile is treated with α-haloketones (e.g., chloroacetone) in dimethylformamide (DMF) with triethylamine (TEA) as a base.
-
Functionalization : Introduction of the phenyl group at position 7 is achieved via Suzuki-Miyaura coupling using phenylboronic acid.
Optimization :
-
Solvent : DMF enhances reaction efficiency compared to ethanol.
-
Base : Triethylamine yields superior cyclization rates (85–92%) over potassium carbonate.
Thiolation of the Pyrrolo[3,2-d]Pyrimidine Core
Sulfur Incorporation
Intermediate A is synthesized by treating the core with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in anhydrous toluene.
Reaction Conditions :
-
Temperature : 110–120°C under reflux.
-
Yield : 78–85% after purification via silica gel chromatography.
Mechanism : The thiol group replaces the oxygen atom at position 2 through nucleophilic substitution.
Synthesis of the Acetamide Side Chain
Preparation of Intermediate B
2-Bromo-N-(2-ethoxyphenyl)acetamide is synthesized via a two-step process:
-
Ethoxylation : 2-Aminophenol is treated with ethyl bromide in the presence of K₂CO₃ to yield 2-ethoxyaniline.
-
Acetylation : 2-Ethoxyaniline reacts with bromoacetyl bromide in dichloromethane (DCM) with pyridine as a catalyst.
Purity : >95% (HPLC), isolated as a white crystalline solid.
Coupling of Intermediates A and B
Nucleophilic Substitution
Intermediate A reacts with Intermediate B in a polar aprotic solvent (e.g., DMF or acetonitrile) using K₂CO₃ or TEA as a base.
Reaction Parameters :
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Solvent | DMF |
| Base | Triethylamine |
| Yield | 70–75% |
Mechanism : The thiolate anion (from Intermediate A) displaces bromide in Intermediate B, forming the sulfanyl bridge.
Purification and Characterization
Chromatographic Purification
Crude Compound X is purified via flash column chromatography (SiO₂, ethyl acetate/hexane 3:7) to remove unreacted intermediates and byproducts.
Spectroscopic Analysis
Key Characterization Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), δ 3.98 (s, 2H, SCH₂), δ 6.82–7.45 (m, 9H, Ar-H). |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C). |
| MS (ESI) | m/z 507.2 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Question
- NMR : 1H/13C NMR spectra validate regiochemistry. For example, the cyclopropyl proton signals appear as distinct multiplets at δ 1.2–1.5 ppm, while the ethoxy group shows a triplet at δ 1.3 ppm (CH3) and a quartet at δ 4.0 ppm (OCH2) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ m/z calculated: 504.18; observed: 504.20) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous pyrrolo-pyrimidine derivatives .
What in vitro assays are suitable for preliminary evaluation of its biological activity?
Basic Research Question
Standard assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, IC50 values reported for similar compounds range from 15–30 µM ).
- Enzyme Inhibition : COX-2 or LOX-5 inhibition assays using fluorometric or colorimetric substrates (e.g., IC50 comparisons with NSAIDs ).
- Target Binding : Fluorescence polarization assays to assess binding affinity to kinases or receptors .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Advanced Research Question
Methodology :
- Substituent Variation : Modify the cyclopropyl group (e.g., replace with ethyl or methyl) to assess steric effects on target binding .
- Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or oxygen to evaluate electronic effects on enzyme inhibition .
- Pharmacophore Mapping : Use molecular modeling to identify critical interactions (e.g., hydrogen bonds with the pyrimidine core) .
Example : Analogues with 4-methylphenyl instead of phenyl showed a 2-fold increase in COX-2 selectivity .
How can contradictions in biological data (e.g., varying IC50 values) across studies be resolved?
Advanced Research Question
Resolution Strategies :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum concentration) to minimize variability .
- Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., MCF-7 vs. HeLa discrepancies) .
- Meta-Analysis : Compare data from >3 independent studies to identify trends (e.g., cyclopropyl derivatives consistently show lower IC50 than ethyl analogues ).
What computational approaches predict this compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., predicted ΔG = -9.2 kcal/mol for EGFR) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes (e.g., RMSD <2 Å indicates stable binding ).
- QSAR Models : Generate predictive models using descriptors like logP and polar surface area to correlate with observed IC50 values .
How can solubility and bioavailability be optimized for in vivo studies?
Advanced Research Question
Strategies :
- Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility (e.g., solubility improved from <0.1 mg/mL to 5 mg/mL ).
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase permeability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
